![molecular formula C8H4BrF3N2 B2485385 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine CAS No. 2248369-07-3](/img/structure/B2485385.png)
6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a chemical compound that has attracted significant attention in scientific research. It is a heterocyclic compound that is used in the development of drugs, particularly in the treatment of cancer.
Mécanisme D'action
The exact mechanism of action of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.
Biochemical and Physiological Effects
Studies have shown that 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine has several biochemical and physiological effects. It has been found to modulate the expression of various genes that are involved in cancer development and progression. It has also been shown to inhibit the activity of certain signaling pathways that are dysregulated in cancer cells. In addition, it has been found to have immunomodulatory effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer types, including drug-resistant cancers. Additionally, it has been found to have low toxicity, which makes it a promising candidate for further development. However, one of the main limitations is its complex synthesis method, which may limit its availability for researchers.
Orientations Futures
There are several future directions for the research and development of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine. One area of focus is the development of novel drug formulations that can improve its pharmacokinetic properties and enhance its therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict patient response to treatment with 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of cancer and other diseases.
Conclusion
In conclusion, 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a promising compound that has shown potent anti-cancer activity and has potential for the treatment of other diseases. Its complex synthesis method and limited availability may present challenges for researchers, but its low toxicity and wide range of activity make it a promising candidate for further development. Ongoing research is needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-amino-3-bromopyridine with difluoromethyl ketone in the presence of a base. The resulting intermediate is then treated with a fluorinating agent to produce the final product. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
Applications De Recherche Scientifique
6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine has been extensively studied for its potential use in the development of drugs. It has been found to exhibit potent anti-cancer activity, particularly against solid tumors such as lung, breast, and colon cancer. It has also been shown to be effective against drug-resistant cancer cells. In addition, it has been investigated for its potential use in the treatment of other diseases, including viral infections and autoimmune disorders.
Propriétés
IUPAC Name |
6-bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-1-2-5-13-6(7(10)11)8(12)14(5)3-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZRCPYIXZVHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)
![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)

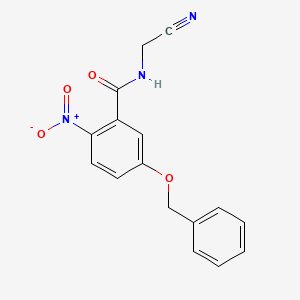
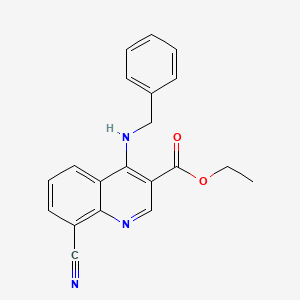
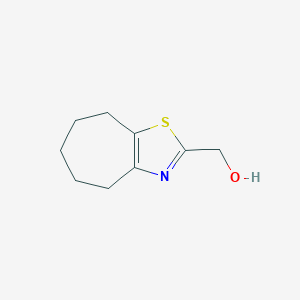
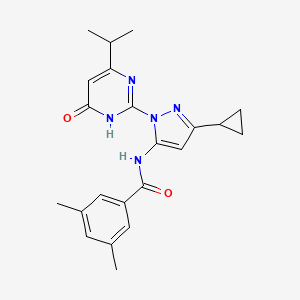
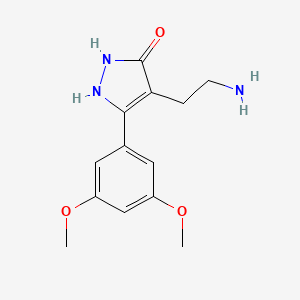
![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)
![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)